![molecular formula C13H18N2O2 B1468571 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol CAS No. 1467046-98-5](/img/structure/B1468571.png)
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol
Overview
Description
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol (DMBP) is a versatile compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. DMBP is an important intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals, and has been studied for its potential therapeutic effects.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring, a core structure in 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol, is utilized to create compounds with potential therapeutic effects . The saturated nature of the pyrrolidine ring allows for a high degree of stereochemistry control, which is crucial for the development of selective drug candidates. This compound can be used to synthesize novel biologically active molecules with potential applications in treating diseases.
Biotechnology
Biotechnological applications often involve the use of pyrrolidine derivatives as building blocks for bioactive compounds . The dimethylamino group in the compound could potentially be used for binding with biological targets, aiding in the development of new biotechnological tools, such as biosensors or as part of a drug delivery system.
Materials Science
In materials science, the compound’s robust chemical structure could be explored for the synthesis of new polymeric materials. Its ability to form stable bonds can be advantageous in creating polymers with specific mechanical and chemical properties for industrial applications .
Environmental Science
The environmental science application of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol could involve its use as a reference standard in pollution analysis. Its stable structure allows for accurate calibration in the measurement of environmental pollutants .
Analytical Chemistry
Analytical chemists may employ this compound in method development for the detection and quantification of similar structures in complex mixtures. Its unique chemical signature can serve as a standard for chromatographic or spectroscopic methods .
Pharmacology
In pharmacology, the compound’s pyrrolidine core is of interest due to its presence in many pharmacologically active molecules. Research could focus on its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics .
Agriculture
Agricultural research might investigate the use of pyrrolidine derivatives as precursors for the synthesis of agrochemicals. The compound’s structural features could be beneficial in creating new pesticides or herbicides with improved efficacy .
Food Industry
Lastly, in the food industry, while direct applications of this compound are less common, its derivatives could be studied for their potential as food additives or in the synthesis of flavoring agents, given the importance of nitrogen heterocycles in this field .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidin-2-ones, a class of compounds that includes 1-[3-(dimethylamino)benzoyl]pyrrolidin-3-ol, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds are known to influence various biological pathways.
Result of Action
Action Environment
It’s worth noting that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule . This could potentially influence the compound’s action in different environments.
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)11-5-3-4-10(8-11)13(17)15-7-6-12(16)9-15/h3-5,8,12,16H,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOZVOFSIIXOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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